Boc-L-beta-homoalanine

Catalog No.
S759652
CAS No.
158851-30-0
M.F
C9H17NO4
M. Wt
203,24 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-beta-homoalanine

CAS Number

158851-30-0

Product Name

Boc-L-beta-homoalanine

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C9H17NO4

Molecular Weight

203,24 g/mole

InChI

InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1

InChI Key

PYNDHEONPQYIAN-LURJTMIESA-N

SMILES

CC(CC(=O)O)NC(=O)OC(C)(C)C

Synonyms

158851-30-0;Boc-L-beta-homoalanine;(S)-3-((tert-Butoxycarbonyl)amino)butanoicacid;Boc-beta-Homoala-OH;MFCD00270345;(S)-N-Boc-3-aminobutyricacid;(3S)-3-[(tert-butoxycarbonyl)amino]butanoicacid;(S)-3-(Boc-amino)butyricacid;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoicacid;boc--Homoalanine;Boc--Homoala-OH;Boc-beta-homoalanine;Boc-l-b-homoalanine;Boc-?-HoAla-OH;(S)-3-(tert-Butoxycarbonylamino)butyricacid;AC1NWJCT;PubChem12102;Boc-L-3-Aminobutyricacid;14974_ALDRICH;SCHEMBL1372203;CHEMBL1222400;14974_FLUKA;CTK3J4736;MolPort-000-001-438;PYNDHEONPQYIAN-LURJTMIESA-N

Canonical SMILES

CC(CC(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C

Peptide synthesis:

  • Boc-L-beta-homoalanine serves as a building block for the construction of peptides, chains of amino acids. Its specific structure allows for the incorporation of a methyl group (CH₃) into the peptide chain at a specific position, potentially altering the protein's function, stability, or other properties. This modification is particularly valuable for studying protein structure-function relationships [].
  • The "Boc" group (tert-butoxycarbonyl) attached to the molecule acts as a protecting group during peptide synthesis. It safeguards the amino group (NH₂) of beta-homoalanine, preventing unwanted reactions with other building blocks until it's removed at a later stage [].

Protein engineering:

  • Researchers utilize Boc-L-beta-homoalanine to introduce specific modifications into proteins. By incorporating this modified amino acid into the protein sequence, they can probe the effects of these changes on protein folding, stability, and activity. This approach helps understand the intricate relationship between protein structure and function [].
  • The presence of the methyl group in beta-homoalanine can subtly change the protein's local structure, potentially influencing interactions with other molecules or altering its susceptibility to enzymatic degradation [].

Studying protein-protein interactions:

  • Scientists sometimes employ Boc-L-beta-homoalanine to investigate protein-protein interactions. By strategically introducing this amino acid into one of the interacting proteins, they can gain insights into how the modification affects the binding affinity or specificity between the two proteins [].

Other potential applications:

  • Research is ongoing to explore the potential applications of Boc-L-beta-homoalanine in other areas of scientific research, such as the development of novel therapeutic agents or the study of enzyme mechanisms.
  • Boc-β-hAla is a derivative of the amino acid beta-homoalanine. It contains a protecting group (Boc) that allows controlled incorporation into peptides [].
  • Beta-homoalanine itself is an amino acid with an extra methylene group in its carbon chain compared to the standard amino acid alanine [].

Molecular Structure Analysis

  • The key feature of Boc-β-hAla's structure is the presence of the Boc (tert-butyloxycarbonyl) protecting group attached to the amino group (NH2) of beta-homoalanine []. This protecting group ensures the amine group doesn't participate in reactions while building a peptide chain, allowing for targeted bonding at a later stage.
  • The core structure of beta-homoalanine is similar to alanine, with an additional methylene group (CH2) between the central carbon and the carboxylic acid group (COOH) [].

Chemical Reactions Analysis

  • Synthesis: Boc-β-hAla can be synthesized through various methods, including reductive alkylation or homologation reactions of existing amino acids []. However, specific details of these reactions might involve hazardous chemicals and are not suitable for inclusion here.
  • Peptide bond formation: A crucial reaction in peptide synthesis is the formation of the peptide bond between the C-terminus (carboxyl group) of one amino acid and the N-terminus (amino group) of another. After incorporating Boc-β-hAla into a peptide chain, the Boc protecting group can be removed using specific acidic conditions to reveal the free amine group, ready for further peptide bond formation [].

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility of Boc-β-hAla might not be readily available due to its use as a building block in larger peptide structures.
  • As a general rule, Boc-protected amino acids are typically white solids, soluble in organic solvents like dichloromethane and dimethylformamide [].

Mechanism of Action (Not Applicable)

Boc-β-hAla itself doesn't have a known biological function. It serves as a building block for incorporating beta-homoalanine units into peptides, which can then be studied for their specific mechanisms of action.

  • Boc-β-hAla may cause irritation upon contact with skin, eyes, or respiratory system. Standard laboratory safety practices for handling chemicals should be followed [].

XLogP3

0.9

Wikipedia

(S)-N-Boc-3-aminobutyric acid

Dates

Modify: 2023-08-15

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